molecular formula C14H7F4N B1403341 5-Fluoro-4'-(trifluoromethyl)biphenyl-2-carbonitrile CAS No. 1261878-50-5

5-Fluoro-4'-(trifluoromethyl)biphenyl-2-carbonitrile

Cat. No.: B1403341
CAS No.: 1261878-50-5
M. Wt: 265.2 g/mol
InChI Key: RSIRFPUITVYIFS-UHFFFAOYSA-N
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Description

  • Odor : Specific odor .

Scientific Research Applications

Photoredox Catalysis in Organic Synthesis

In the field of synthetic organic chemistry, trifluoromethyl (CF3) and difluoromethyl (CF2H) groups are essential structural motifs, particularly in pharmaceuticals and agrochemicals. The development of new fluoromethylation protocols for various skeletons is a key area of study. Photoredox catalysis, using visible light, has emerged as a valuable tool for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions. This process holds significance for the synthesis of organofluorine compounds, highlighting the relevance of compounds like 5-Fluoro-4'-(trifluoromethyl)biphenyl-2-carbonitrile in this research domain (Koike & Akita, 2016).

Synthesis of Schiff Bases and Antimicrobial Activity

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile exhibit notable antimicrobial properties. These findings are instrumental in exploring the potential biomedical applications of such fluorine-containing compounds (Puthran et al., 2019).

Fluoropolymers Synthesis

The synthesis of fluoropolymers, which are utilized in technologically demanding applications due to their high-performance properties, is another area of application. The challenge of insolubility in most solvents, except chlorofluorocarbons, can be addressed by synthesizing these materials in supercritical fluids, such as supercritical carbon dioxide. This approach is environmentally more favorable and underscores the significance of fluorochemicals in advanced material synthesis (Desimone, Guan, & Elsbernd, 1992).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, like 5-fluorouracil, are widely used in cancer treatment. The metabolism and effectiveness of these drugs can be monitored through advanced techniques like 19F NMR. This application is crucial in understanding the drug's action in tumors and the liver, potentially offering insights into the behavior of similar fluorinated compounds (Stevens et al., 1984).

Catalytic Fluoromethylation

The application of this compound in catalytic fluoromethylation processes is significant. Such processes enable the synthesis of fluorine-containing heterocyclic and carbocyclic compounds, which are vital in various fields, including pharmaceuticals and materials science. This highlights the compound's utility in creating complex molecules with fluorine atoms (Ichikawa et al., 2010).

Properties

IUPAC Name

4-fluoro-2-[4-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N/c15-12-6-3-10(8-19)13(7-12)9-1-4-11(5-2-9)14(16,17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIRFPUITVYIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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